Silver methanesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

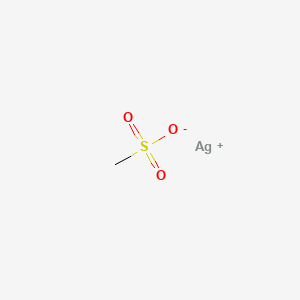

Structure

3D Structure of Parent

属性

CAS 编号 |

2386-52-9 |

|---|---|

分子式 |

CH4AgO3S |

分子量 |

203.98 g/mol |

IUPAC 名称 |

methanesulfonic acid;silver |

InChI |

InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChI 键 |

GTBQRHOYAUGRPV-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[Ag+] |

规范 SMILES |

CS(=O)(=O)O.[Ag] |

其他CAS编号 |

2386-52-9 |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

75-75-2 (Parent) |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Silver Methanesulfonate from Silver Oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of silver methanesulfonate (B1217627) from silver oxide. It includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Silver methanesulfonate (AgCH₃SO₃), also known as silver mesylate, is a versatile chemical compound with applications in various fields, including as a catalyst in organic synthesis and in the formulation of electroplating solutions. The synthesis from silver(I) oxide and methanesulfonic acid is a direct and efficient method for its preparation. This reaction is an acid-base neutralization, yielding the silver salt and water as the sole byproduct.

The balanced chemical equation for this reaction is:

Ag₂O + 2CH₃SO₃H → 2AgCH₃SO₃ + H₂O [1][2]

This guide details a specific, high-yield laboratory procedure for this synthesis.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from silver oxide.

Materials:

-

Silver(I) oxide (Ag₂O)

-

Methanesulfonic acid (CH₃SO₃H)

-

Deionized water (H₂O)

Equipment:

-

Reaction flask

-

Stirrer (magnetic or overhead)

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve methanesulfonic acid (1.0 equivalent) in deionized water.

-

Addition of Silver Oxide: At room temperature, add silver(I) oxide (0.5 equivalents) to the methanesulfonic acid solution.

-

Reaction Conditions: Heat the mixture to 90°C and stir for 3 hours. The reaction mixture will appear as a dark black suspension.[3]

-

Initial Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to reduce the solvent volume.

-

Precipitation and Filtration: Add acetone to the concentrated mother liquor to precipitate the this compound. Collect the precipitate by filtration and wash the solid with acetone to yield a white solid.[3]

-

Drying: Dry the obtained this compound under reduced pressure to remove any residual solvent.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Methanesulfonic Acid | 77.7 g (800 mmol, 1.0 eq) | [3] |

| Silver(I) Oxide | 93.3 g (398 mmol, 0.5 eq) | [3] |

| Deionized Water (Solvent) | 1000 ml | [3] |

| Reaction Conditions | ||

| Temperature | 90 °C | [3] |

| Reaction Time | 3 hours | [3] |

| Product | ||

| This compound | 161 g | [3] |

| Yield | 99% | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound from silver oxide.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from silver oxide and methanesulfonic acid is a straightforward and high-yielding process. The provided protocol offers a reliable method for producing this compound in a laboratory setting. For researchers and professionals in drug development, this synthesis route provides an accessible means to obtain a valuable reagent for further synthetic applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Silver Methanesulfonate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a thorough search of scientific literature and crystallographic databases, the complete crystal structure of pure silver methanesulfonate (B1217627) (Ag(CH₃SO₃)) is not publicly available at the time of this writing. This guide, therefore, presents a detailed analysis of a closely related and structurally characterized silver methanesulfonate coordination polymer, [Ag(CH₃SO₃)(2,3-Et₂Pyz)]·H₂O, as a case study. Additionally, it outlines the general experimental protocols for the synthesis and crystallographic analysis of such organometallic compounds.

Introduction to this compound

This compound (Ag(CH₃SO₃)) is a white, crystalline solid that is soluble in water and polar organic solvents.[1][2] It is recognized for its high stability and reactivity, making it a valuable catalyst in various organic reactions, including esterifications and rearrangements.[2] The compound consists of a silver(I) cation (Ag⁺) and a methanesulfonate anion (CH₃SO₃⁻). While its application in synthesis is well-documented, a definitive analysis of its solid-state crystal structure remains elusive in published literature.

Crystal Structure Analysis of a this compound Coordination Polymer

In the absence of data for pure this compound, this section details the crystal structure of a coordination polymer, [Ag(CH₃SO₃)(2,3-Et₂Pyz)]·H₂O, where 2,3-Et₂Pyz is 2,3-diethylpyrazine (B107213). The structure was determined by single-crystal X-ray diffraction.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for [Ag(CH₃SO₃)(2,3-Et₂Pyz)]·H₂O.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.212(1) Å |

| b | 8.446(1) Å |

| c | 11.394(1) Å |

| α | 107.58(1)° |

| β | 100.35(1)° |

| γ | 99.52(1)° |

| Volume | 632.7(1) ų |

| Z | 2 |

| Calculated Density | 1.875 g/cm³ |

Molecular Structure

In this coordination polymer, this compound dimers, Ag₂(CH₃SO₃)₂, connect pairs of polymeric chains.[1] The silver atom is coordinated by two bidentate bridging oxygen atoms from the sulfonate anion and two nitrogen atoms from the 2,3-diethylpyrazine ligands, resulting in a distorted tetrahedral geometry.[1]

Experimental Protocols

This section outlines a general methodology for the synthesis and single-crystal X-ray diffraction analysis of a silver salt like this compound, based on established chemical and crystallographic practices.

Synthesis and Crystallization

A common method for the synthesis of metal methanesulfonates is the reaction of the corresponding metal salt (e.g., silver nitrate) with methanesulfonic acid.[3]

Materials:

-

Silver Nitrate (B79036) (AgNO₃)

-

Methanesulfonic Acid (CH₃SO₃H)

-

Deionized Water

-

Ethanol

-

Ether

Procedure:

-

Dissolve a stoichiometric amount of silver nitrate in deionized water.

-

Slowly add an equimolar amount of methanesulfonic acid to the silver nitrate solution while stirring. The reaction leads to the formation of this compound and nitric acid.[3]

-

Remove the nitric acid and water, typically by evaporation under reduced pressure (in vacuo), to encourage crystallization of the this compound salt.[3]

-

Wash the resulting crystals with a volatile polar organic solvent, such as ethanol, to remove any remaining impurities.[3]

-

Dry the crystals under vacuum to a constant weight.[3]

-

For single-crystal growth suitable for X-ray diffraction, slow evaporation of a saturated solution of the compound in an appropriate solvent system is a common technique.

Single-Crystal X-ray Diffraction Analysis

The following protocol describes a typical workflow for determining the crystal structure of a synthesized compound.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and bond angles.

Workflow Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystal structure analysis of a this compound compound.

Caption: Experimental workflow for synthesis and crystal structure determination.

Caption: Logical flow of single-crystal X-ray diffraction data analysis.

References

An In-depth Technical Guide to the Solubility of Silver Methanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver methanesulfonate (B1217627) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents qualitative solubility information for silver methanesulfonate, alongside comparative data for its analogue, silver trifluoromethanesulfonate (B1224126). Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Introduction to this compound and its Solubility

This compound (AgCH₃SO₃), also known as silver mesylate, is a versatile reagent and catalyst in organic synthesis. Its efficacy in chemical transformations is often dictated by its solubility in the reaction medium. A thorough understanding of its solubility profile is therefore crucial for reaction optimization, process development, and the formulation of new chemical entities.

The solubility of an ionic compound like this compound is governed by the principle of "like dissolves like." Polar solvents are generally better at dissolving ionic species by solvating the cation (Ag⁺) and the anion (CH₃SO₃⁻). The nature of the organic solvent, whether it is protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., acetone), plays a significant role in the solvation process and, consequently, the solubility.

Solubility Data

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is not widely reported. However, various chemical suppliers and databases provide qualitative solubility information, which is summarized in the table below.

| Solvent | Qualitative Solubility |

| Alcohols | Soluble[1] |

| Benzene | Soluble[1] |

| Ether | Soluble[1] |

| Toluene | Slightly Soluble[1] |

| o-Chlorotoluene | Slightly Soluble[1] |

| Ethyl Disulfide | Slightly Soluble[1] |

| Hexane | Insoluble[1] |

| Methylcyclopentane | Insoluble[1] |

Comparative Solubility of Silver Trifluoromethanesulfonate

To provide a more comprehensive understanding, the solubility of a structurally related compound, silver trifluoromethanesulfonate (AgCF₃SO₃), also known as silver triflate, is presented. The triflate anion (CF₃SO₃⁻) is a non-coordinating anion, which can influence its solubility compared to the methanesulfonate anion. The electron-withdrawing fluorine atoms in the triflate anion make it a weaker base and a better leaving group, which can affect its interaction with solvents.

| Solvent | Qualitative Solubility |

| Water | Very Soluble[1] |

| Acetone | Very Soluble[1] |

| Benzene | Soluble[1][2] |

| Diethyl Ether | Very Soluble[1] |

| Ethanol (B145695) | Very Soluble[1] |

| Methanol | Slightly Soluble[3] |

Note: The term "very soluble" suggests a higher degree of solubility compared to "soluble," though precise quantitative values are not provided in the cited sources.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. These are generalized methods that can be adapted for the determination of this compound solubility in specific organic solvents.

Synthesis of this compound

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, a stoichiometric amount of silver(I) oxide is suspended in water.

-

Addition of Acid: Methanesulfonic acid is added dropwise to the silver oxide suspension with constant stirring. The reaction is typically carried out at room temperature.

-

Reaction Completion: The mixture is stirred until the reaction is complete, which can be visually monitored by the dissolution of the solid silver oxide.

-

Filtration: The resulting solution is filtered to remove any unreacted starting material or impurities.

-

Crystallization: The water is removed from the filtrate under reduced pressure (in vacuo) to crystallize the this compound.

-

Washing and Drying: The resulting crystals are washed with a volatile organic solvent, such as ethanol or acetone, to remove any residual water or impurities, and then dried to a constant weight under vacuum.[4]

Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7] This can be followed by gravimetric analysis for quantification.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled bath for several hours to allow the excess solid to settle. Alternatively, centrifuge the vial to achieve a clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not decompose the this compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

The difference between the final and initial weights of the container gives the mass of the dissolved this compound.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, this guide provides a foundational understanding of its solubility characteristics based on available qualitative data and comparison with its triflate analogue. The detailed experimental protocols for both the synthesis of this compound and the determination of its solubility offer a practical framework for researchers to obtain the precise data required for their specific applications in drug development and organic synthesis. The provided workflows and methodologies are intended to facilitate further research and a more comprehensive characterization of this important chemical compound.

References

- 1. silver trifluoromethanesulfonate [chemister.ru]

- 2. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 3. SILVER TRIFLUOROMETHANESULFONATE | 2923-28-6 [chemicalbook.com]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Thermal Stability of Silver Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of silver methanesulfonate (B1217627) (AgSO₃CH₃), a compound of interest in various chemical and pharmaceutical applications. This document details its decomposition characteristics, supported by quantitative data and experimental methodologies, to assist researchers in its effective handling and application.

Physicochemical Properties

Silver methanesulfonate is a white to light-gray crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2386-52-9 | [1] |

| Molecular Formula | CH₃AgO₃S | [1] |

| Molecular Weight | 202.97 g/mol | [1] |

| Melting Point | 252-256 °C | [1] |

| Appearance | White to light-gray crystalline powder | [1] |

Thermal Stability and Decomposition

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide critical information regarding the temperature at which the compound begins to decompose, the extent of mass loss, and the nature of the thermal events (i.e., endothermic or exothermic).

Decomposition Temperature Range

Studies have shown that anhydrous this compound is thermally stable up to relatively high temperatures. The onset of decomposition for a range of metal methanesulfonates, including the silver salt, has been observed to be above 400°C. Specifically for this compound, the decomposition process, following its melting, occurs within the temperature range of 325–440°C[2].

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis of various bivalent transition metal methanesulfonates, including this compound, has been conducted in a dynamic air atmosphere. The TG/DTG curves indicate that after any dehydration, the anhydrous methanesulfonates remain stable over a considerable temperature range before undergoing sharp and rapid decomposition[1]. For transition metal methanesulfonates, the final pyrolysis products at 850°C are typically the corresponding metal oxides[1].

Table 2: Summary of Thermal Analysis Data for this compound

| Parameter | Value | Reference(s) |

| Decomposition Onset Temperature | > 400 °C (general for methanesulfonates) | [1] |

| Decomposition Range | 325–440 °C | [2] |

| Final Decomposition Product (in air) | Silver Oxide (expected) | [1] |

Experimental Protocols

The following sections detail the typical methodologies employed for the thermal analysis of metal salts like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Instrumentation: A thermogravimetric analyzer, such as a Perkin Elmer Pyris 1, is utilized[1].

Methodology:

-

A small sample of this compound (typically 2–3 mg) is accurately weighed and placed into a ceramic crucible[1].

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and a dynamic air atmosphere is established with a flow rate of 20 mL/min[1].

-

The sample is heated from ambient temperature (e.g., 30°C) to a final temperature of 850°C at a constant heating rate of 20 K/min[1].

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data is plotted as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of thermal events such as melting and decomposition, and to determine the nature of these events (endothermic or exothermic).

Instrumentation: A Differential Scanning Calorimeter or a Differential Thermal Analyzer.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a suitable sample pan (e.g., aluminum or platinum).

-

An empty, identical pan is used as a reference.

-

The sample and reference pans are placed in the DSC/DTA cell.

-

The cell is heated at a constant rate under a controlled atmosphere (e.g., inert gas like nitrogen or an oxidizing atmosphere like air).

-

The difference in heat flow (DSC) or temperature (DTA) between the sample and the reference is recorded as a function of temperature.

-

The resulting data is plotted as a DSC/DTA curve, showing peaks corresponding to thermal events. Endothermic events (like melting) and exothermic events (like some decompositions) are identified.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Conceptual Decomposition Pathway

The following diagram illustrates a conceptual signaling pathway for the thermal decomposition of this compound based on the available data.

Caption: Conceptual Decomposition of this compound.

References

An In-depth Technical Guide to the Electrochemical Properties of Silver Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver methanesulfonate (B1217627) (AgCH₃SO₃), the silver salt of methanesulfonic acid (MSA), is a compound of significant interest in various fields, including electrochemistry, catalysis, and materials science. Its high solubility in aqueous solutions and the environmentally benign nature of the methanesulfonate anion make it an attractive alternative to traditional silver salts, such as silver cyanide, in applications like electroplating and electrorefining.[1][2] This technical guide provides a comprehensive overview of the core electrochemical properties of silver methanesulfonate, detailing its behavior in solution and at the electrode-electrolyte interface. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development of new materials and processes involving this versatile compound.

Core Electrochemical Properties

The electrochemical behavior of this compound is governed by the redox activity of the silver ion (Ag⁺) and the transport properties of the ions in solution. Key parameters that define its electrochemical characteristics include its solubility, conductivity, redox potential, and the kinetics of the silver deposition and dissolution processes.

Solubility and Conductivity

This compound exhibits high solubility in water and various polar organic solvents, a property that is advantageous for creating electrolytes with high silver ion concentrations.[3] The maximum aqueous solubility of this compound at 22 °C is reported to be 713 g/L, which corresponds to approximately 400 g/L of Ag⁺ ions.[4] This high solubility allows for the formulation of plating baths and electrolytes capable of sustaining high current densities.

Table 1: Physical and General Electrochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | CH₃AgO₃S | General Knowledge |

| Molecular Weight | 202.97 g/mol | General Knowledge |

| Appearance | White to gray-white crystalline powder | [3] |

| Solubility in Water | 713 g/L at 22 °C | [4] |

| Solubility in Other Solvents | Soluble in alcohol, ether, and benzene. Slightly soluble in toluene, o-chlorotoluene, and ethyl disulfide. Insoluble in hexane (B92381) and methylcyclopentane. | [3] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| Optimal Ag⁺ Concentration for Electrorefining | 80 - 150 g/L | [4] |

| Applicable Current Density (Cyanide-Free Plating) | 0.3 - 1.0 A/dm² | |

| Current Density (Strike Bath) | 2 A/dm² |

Redox Potential

The standard reduction potential of the Ag⁺/Ag couple is a fundamental thermodynamic parameter that determines the potential at which silver deposition will occur. The established value for this half-reaction in aqueous solution is:

Ag⁺(aq) + e⁻ ⇌ Ag(s) E⁰ = +0.799 V vs. Standard Hydrogen Electrode (SHE)

It is important to note that the formal potential can vary depending on the electrolyte composition and temperature. However, this standard value provides a crucial reference point for electrochemical studies involving this compound.

Electrochemical Analysis Techniques and Kinetic Parameters

The study of the electrochemical properties of this compound involves several key techniques that provide insights into the kinetics and mechanisms of the silver redox reaction. These techniques include cyclic voltammetry, electrochemical impedance spectroscopy, and chronopotentiometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for characterizing the redox behavior of an electroactive species. In a typical CV experiment involving a this compound solution, the potential of a working electrode is scanned linearly to a set potential and then reversed. The resulting current is measured as a function of the applied potential, providing a voltammogram that reveals information about the deposition and stripping of silver.

The peak currents in a cyclic voltammogram are related to the concentration of the analyte and the scan rate. For a diffusion-controlled process, the peak current (iₚ) is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation.[6][7] This relationship can be used to determine the diffusion coefficient of the silver ions in the electrolyte.

Table 2: Key Kinetic and Transport Parameters (Values to be determined experimentally)

| Parameter | Symbol | Typical Unit | Significance |

| Exchange Current Density | j₀ | A/cm² | A measure of the intrinsic rate of the electron transfer reaction at equilibrium. Higher values indicate faster kinetics. |

| Diffusion Coefficient | D | cm²/s | Represents the rate of diffusion of silver ions to the electrode surface. |

| Charge Transfer Resistance | Rct | Ω·cm² | The resistance to the flow of current due to the electron transfer reaction at the electrode-electrolyte interface. |

| Tafel Slopes | ba, bc | V/decade | Related to the transfer coefficient and provide information about the reaction mechanism. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is used to investigate the interfacial properties of the electrode and the kinetics of the electrochemical reactions.[8] This technique involves applying a small amplitude AC potential perturbation over a range of frequencies and measuring the resulting current response. The impedance data is often represented as a Nyquist plot and can be modeled using an equivalent electrical circuit, such as the Randles circuit, to extract quantitative parameters.[9][10]

A Randles circuit typically includes the solution resistance (Rₛ), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and a Warburg element (Zw) that accounts for diffusion.[9][10] By fitting the experimental EIS data to this model, it is possible to determine the charge transfer resistance, which is inversely proportional to the exchange current density, a key indicator of the reaction kinetics.[11]

Chronopotentiometry

Chronopotentiometry is a galvanostatic technique where a constant current is applied to the working electrode, and the resulting potential is monitored as a function of time. This method can be used to study the kinetics of electrode processes and to determine the concentration of electroactive species. The Sand equation relates the transition time (τ), the time at which the concentration of the electroactive species at the electrode surface drops to zero, to the applied current density, the concentration, and the diffusion coefficient.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for the electrochemical analysis of this compound.

Cyclic Voltammetry Protocol

-

Electrolyte Preparation: Prepare a solution of this compound in a suitable supporting electrolyte (e.g., methanesulfonic acid) at the desired concentration.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or a silver disc), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire or mesh).

-

Deaeration: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Voltammetric Scan: Perform the cyclic voltammetry scan within a potential window that encompasses the silver deposition and stripping potentials. The scan rate can be varied to investigate the nature of the electrochemical process. For a diffusion-controlled process, a linear relationship between the peak current and the square root of the scan rate is expected.[6]

Caption: Workflow for Cyclic Voltammetry Analysis.

Electrochemical Impedance Spectroscopy Protocol

-

Electrolyte and Cell Setup: Prepare the electrolyte and set up the three-electrode cell as described for cyclic voltammetry.

-

Potentiostatic Conditioning: Apply a DC potential at which the electrochemical system is at a steady state (e.g., the open-circuit potential or a potential where silver deposition occurs).

-

AC Perturbation: Superimpose a small amplitude AC voltage (typically 5-10 mV) over the DC potential.

-

Frequency Sweep: Sweep the frequency of the AC perturbation over a wide range (e.g., from 100 kHz to 0.01 Hz).

-

Data Acquisition and Analysis: Record the impedance data at each frequency. The data is then plotted as a Nyquist plot (imaginary vs. real impedance) and fitted to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract kinetic parameters like the charge transfer resistance.

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Caption: A Randles equivalent circuit model.

Applications in Drug Development and Research

The electrochemical properties of this compound are relevant to various aspects of drug development and scientific research. The ability to precisely control the deposition of silver is crucial in the fabrication of silver-based biosensors and medical devices with antimicrobial coatings. The understanding of its electrochemical behavior is also essential for the development of novel silver-containing therapeutic agents and for studying the interactions of silver ions with biological systems. Furthermore, its use as a catalyst in organic synthesis can be relevant for the production of pharmaceutical intermediates.

Conclusion

This compound presents a compelling alternative to traditional silver salts in a range of electrochemical applications due to its high solubility and the environmentally friendly nature of the methanesulfonate anion. While this guide provides a foundational understanding of its electrochemical properties and the methodologies for their characterization, further research is needed to quantify key kinetic and transport parameters such as the exchange current density, diffusion coefficient, and charge transfer resistance in various electrolyte systems. A thorough understanding of these parameters is essential for the optimization of processes such as electroplating, electrorefining, and the development of novel electrochemical devices and therapeutic agents. The experimental protocols and workflows outlined herein provide a solid starting point for researchers to delve deeper into the fascinating electrochemistry of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. sunlight.caltech.edu [sunlight.caltech.edu]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrochemistry: Current dependence on scan rate [blog.iorodeo.com]

- 7. researchgate.net [researchgate.net]

- 8. Data-driven analysis of electrochemical impedance spectroscopy using the Loewner framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide to the Vibrational Spectroscopy of Silver Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of silver methanesulfonate (B1217627) (AgCH₃SO₃). It is designed to serve as a core resource for researchers and professionals utilizing vibrational spectroscopy for the characterization of this compound in various applications, including catalysis and drug development. This document summarizes key vibrational modes, presents detailed experimental methodologies, and offers a logical workflow for spectroscopic analysis.

Introduction to the Vibrational Spectroscopy of Methanesulfonates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for probing the molecular structure of materials.[1] In the context of metal methanesulfonates, these techniques provide a detailed fingerprint of the methanesulfonate (CH₃SO₃⁻) anion and reveal insights into its coordination with metal cations.[2][3][4] The vibrational modes of the methanesulfonate ion can be broadly categorized into those associated with the methyl (CH₃) group and the sulfonate (SO₃) group.[2][3]

Assuming C₃ᵥ symmetry for the isolated methanesulfonate ion, its 18 internal modes of vibration can be classified as follows: C–H stretch (A₁ + E), H–C–H bend (A₁ + E), methyl rock (E), S=O stretch (A₁ + E), O=S=O bend (A₁ + E), C–S stretch (A₁), sulfonate rock (E), and C–S torsion (A₂).[3]

A key finding in the study of metal methanesulfonates is that the vibrational energies of the methyl group (C-H stretches, deformations, and rocking) are largely independent of how the methanesulfonate ion coordinates to the metal.[2][3][4] Conversely, the SO₃ group vibrations, particularly the asymmetric S-O stretching modes in the infrared spectrum, are sensitive to coordination.[2][3][4] A clear distinction can be made between ionic (uncoordinated) and coordinated forms of the methanesulfonate ion by observing the splitting of these asymmetric S-O stretching modes.[2][3][4] However, further differentiation between specific coordination modes like unidentate or bidentate based solely on this splitting can be challenging without a larger dataset of structurally characterized compounds.[2][3][4]

Quantitative Vibrational Data

The following tables summarize the experimentally observed infrared and Raman vibrational frequencies for silver methanesulfonate. These data are crucial for the identification and characterization of the compound.

Table 1: Infrared (IR) Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | ν(CH₃) - Methyl C-H stretching |

| ~2935 | ν(CH₃) - Methyl C-H stretching |

| ~1420 | δ(CH₃) - Methyl H-C-H bending |

| ~1220 | νₐₛ(SO₃) - Asymmetric S-O stretching |

| ~1130 | νₐₛ(SO₃) - Asymmetric S-O stretching |

| ~1040 | νₛ(SO₃) - Symmetric S-O stretching |

| ~980 | ρ(CH₃) - Methyl rocking |

| ~780 | ν(CS) - C-S stretching |

| ~560 | δ(SO₃) - O-S-O bending |

| ~540 | δ(SO₃) - O-S-O bending |

| ~510 | δ(SO₃) - O-S-O bending |

Data extracted from Parker et al. (2018).[2]

Table 2: Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3025 | ν(CH₃) - Methyl C-H stretching |

| ~2940 | ν(CH₃) - Methyl C-H stretching |

| ~1420 | δ(CH₃) - Methyl H-C-H bending |

| ~1140 | νₐₛ(SO₃) - Asymmetric S-O stretching |

| ~1050 | νₛ(SO₃) - Symmetric S-O stretching |

| ~785 | ν(CS) - C-S stretching |

| ~565 | δ(SO₃) - O-S-O bending |

| ~540 | δ(SO₃) - O-S-O bending |

| ~340 | ρ(SO₃) - Sulfonate rocking |

Data extracted from Parker et al. (2018).[2]

Experimental Protocols

The following methodologies are based on established procedures for obtaining high-quality vibrational spectra of solid-state metal methanesulfonates.

Sample Preparation

This compound, a white to grey powder or crystalline solid, should be used as received from a commercial supplier (e.g., Aldrich).[2][5][6] For infrared spectroscopy, a small amount of the sample is typically mixed with potassium bromide (KBr) powder and pressed into a pellet. For Raman spectroscopy, the powder can be analyzed directly in a sample holder.[3]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker spectrometer, is suitable for data collection.[3]

-

Mode : Transmission or Attenuated Total Reflectance (ATR).

-

Detector : A standard detector for the mid-IR range, such as a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹ is a commonly used resolution.[3]

-

Data Processing : Spectra should be corrected for any wavelength-dependent variations in pathlength using the instrument's software.[3]

Raman Spectroscopy

-

Instrumentation : A Fourier Transform (FT) Raman spectrometer, such as a Bruker MultiRam, or a dispersive Raman spectrometer, like a Bruker Senterra, can be used.[3]

-

Excitation Laser : A 1064 nm laser is common for FT-Raman to minimize fluorescence, while a 532 nm laser can be used with dispersive systems.[3]

-

Laser Power : A laser power of around 500 mW is a typical starting point, but may need to be adjusted to avoid sample degradation.[3]

-

Resolution : A resolution of 4 cm⁻¹ is generally sufficient.[3]

-

Scans : Averaging multiple scans (e.g., 64 scans) can improve the signal-to-noise ratio.[3]

-

Data Processing : Baseline correction may be necessary to remove broad fluorescence backgrounds.[3]

Logical Workflow for Vibrational Spectroscopic Analysis

The following diagram illustrates a typical workflow for the vibrational spectroscopic analysis of this compound, from sample acquisition to final data interpretation.

Caption: Workflow for Vibrational Spectroscopic Analysis.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

A Technical Guide to Quantum Chemical Calculations on Silver Methanesulfonate for Researchers and Drug Development Professionals

Introduction

Silver methanesulfonate (B1217627) (AgCH₃SO₃) is a compound of significant interest in various chemical and pharmaceutical research areas. Its utility as a catalyst and a precursor in the synthesis of other silver compounds underscores the importance of a detailed understanding of its molecular properties. Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, reactivity, and spectroscopic characteristics of silver methanesulfonate at the atomic level. This in-depth technical guide provides a comprehensive overview of the theoretical background and practical methodologies for performing such calculations, aimed at researchers, scientists, and professionals in drug development.

Theoretical Framework: The Power of Density Functional Theory

At the heart of modern quantum chemical calculations for organometallic compounds like this compound lies Density Functional Theory (DFT). DFT provides a robust framework for approximating the solution to the Schrödinger equation for a multi-electron system.[1][2] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, making it ideal for studying the relatively large systems often encountered in drug development and materials science.[3][4]

Key advantages of DFT include its balance of computational cost and accuracy, making it a workhorse for predicting molecular geometries, vibrational frequencies, and electronic properties of transition metal complexes.[4][5] The choice of the exchange-correlation functional and the basis set are critical parameters that determine the accuracy of DFT calculations.

Methodology for Quantum Chemical Calculations

A systematic approach is crucial for obtaining reliable and reproducible results from quantum chemical calculations. The following sections detail a comprehensive protocol for setting up and executing calculations on this compound.

Experimental Protocol: A Step-by-Step Guide

-

Molecular Structure Preparation:

-

The initial 3D coordinates of this compound can be constructed using molecular modeling software such as Avogadro or GaussView.[6]

-

The initial geometry can be informed by experimental data from X-ray crystallography if available, or built based on known bond lengths and angles for similar sulfonate and silver-containing compounds.

-

-

Software Selection:

-

A variety of quantum chemistry software packages are capable of performing the required calculations. Widely used programs include Gaussian, ORCA, and Quantum ESPRESSO.[6] These platforms offer a range of DFT functionals and basis sets suitable for organometallic systems.

-

-

Computational Details:

-

Functional Selection: The choice of the exchange-correlation functional is critical. For transition metal complexes, hybrid functionals such as B3LYP or PBE0 often provide a good balance of accuracy and computational efficiency.[5]

-

Basis Set Selection: A split-valence basis set with polarization and diffuse functions, such as def2-TZVP, is a suitable choice for the non-metal atoms (C, H, S, O).[5] For the silver atom, it is essential to use a basis set that accounts for relativistic effects, which are significant for heavy elements. An effective core potential (ECP) like the Stuttgart-Dresden (SDD) or the LANL2DZ basis set is commonly employed for silver.

-

Solvation Model: To simulate the behavior of this compound in a particular solvent (e.g., water), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be incorporated.[7]

-

-

Geometry Optimization:

-

The initial molecular structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Vibrational frequency calculations should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Property Calculations:

-

Once the geometry is optimized, a range of molecular properties can be calculated, including:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.

-

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, providing insight into the electrostatic interactions within the molecule.

-

Vibrational Frequencies: The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman data to validate the computational model.

-

-

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables to facilitate comparison and analysis. Below are examples of how such data could be presented.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Ag-O1 | 2.25 | ||

| S-O1 | 1.50 | ||

| S-O2 | 1.45 | ||

| S-O3 | 1.45 | ||

| S-C | 1.80 | ||

| C-H1 | 1.09 | ||

| O1-S-O2 | 112.0 | ||

| O1-S-C | 105.0 | ||

| H1-C-S | 109.5 | ||

| Ag-O1-S-C |

Note: The values presented are hypothetical and for illustrative purposes only.

Table 2: Calculated Electronic and Spectroscopic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 8.5 D |

| NBO Charge on Ag | +0.85 e |

| NBO Charge on S | +1.90 e |

| NBO Charge on O1 | -0.95 e |

| Prominent IR Frequency | 1250 cm⁻¹ (S=O stretch) |

Note: The values presented are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following diagrams were created using the DOT language and adhere to the specified formatting requirements.

Quantum chemical calculations, particularly those employing DFT, are indispensable tools for gaining a fundamental understanding of the properties of this compound. By following a systematic and rigorous computational protocol, researchers can obtain valuable insights into its geometry, electronic structure, and reactivity. This knowledge is paramount for the rational design of new catalysts, the development of novel synthetic routes, and the elucidation of mechanisms of action in biological systems, thereby accelerating innovation in both materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 6. bioinformaticsreview.com [bioinformaticsreview.com]

- 7. mdpi.com [mdpi.com]

silver methanesulfonate coordination chemistry

An In-depth Technical Guide to Silver Methanesulfonate (B1217627) Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of silver methanesulfonate (AgOTfms or AgOMs), a versatile compound used in the synthesis of novel coordination complexes with applications in materials science, catalysis, and medicine. The document details its synthesis, structural diversity, characterization techniques, and key applications, with a focus on its potential in drug development.

Introduction to this compound

Silver(I) methanesulfonate, with the chemical formula AgSO₃CH₃, is a salt that serves as a valuable precursor in coordination chemistry.[1][2] Its utility stems from the coordinating ability of the methanesulfonate (mesylate) anion and the propensity of the soft silver(I) cation to bind with a variety of soft donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-containing heterocycles.[3][4][5] The resulting complexes exhibit diverse structural motifs, from simple monomers to intricate coordination polymers, and possess interesting properties, including luminescence and significant biological activity.[3][6][7]

Synthesis and Experimental Protocols

The synthesis of this compound coordination complexes typically involves the reaction of this compound with the desired ligand(s) in an appropriate solvent. The stoichiometry of the reactants is a critical factor that influences the final structure of the complex.[8]

General Synthetic Workflow

The general experimental procedure for synthesizing and characterizing this compound coordination complexes is outlined below. This workflow highlights the key stages from initial reaction to final structural and property analysis.

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of [Ag(CH₃SO₃)(PPh₃)₂]

This protocol is adapted from the synthesis of phosphine-ligated this compound complexes.[3][6]

-

Reactants: this compound (AgSO₃CH₃) and triphenylphosphine (B44618) (PPh₃).

-

Solvent: Acetonitrile or a similar coordinating solvent.

-

Procedure: a. Dissolve 1 mmol of this compound in 20 mL of the chosen solvent. b. In a separate flask, dissolve 2 mmol of triphenylphosphine in 15 mL of the same solvent. c. Add the triphenylphosphine solution dropwise to the this compound solution while stirring at room temperature. d. Continue stirring the resulting mixture for 2-4 hours. e. Reduce the solvent volume under vacuum until a precipitate forms. f. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a desiccator. g. For X-ray quality crystals, recrystallize the product from a solvent mixture such as dichloromethane/hexane via slow evaporation.

Structural Characterization and Coordination Modes

The methanesulfonate anion (CH₃SO₃⁻) is a versatile ligand capable of coordinating to the silver(I) center in several ways, leading to a rich structural diversity. The coordination geometry around the Ag(I) ion is often distorted and depends heavily on the steric and electronic properties of the co-ligands.

Coordination Modes of the Methanesulfonate Ligand

The methanesulfonate anion can act as a monodentate ligand, a bidentate bridging ligand connecting two silver centers, or remain as a counter-anion. This flexibility allows for the formation of mononuclear complexes, dinuclear dimers, and extended coordination polymers.[3][5][9][10]

Caption: Common coordination modes of the mesylate anion.

Crystallographic Data

X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.[3][6][11] The data reveals precise bond lengths, bond angles, and coordination numbers, providing insight into the nature of the metal-ligand interactions.

| Complex | Ag-P (Å) | Ag-O (Å) | Ag-N (Å) | P-Ag-P (°) | O-Ag-O (°) | Coordination Geometry | Ref |

| [Ag(CH₃SO₃)(PPh₃)₂]₂ | 2.439(1), 2.458(1) | 2.313(4), 2.513(4) | - | 126.27(4) | 95.5(2) | Distorted Tetrahedral | [3] |

| [Ag(CH₃SO₃)(PPh₃)(Dpe)] | 2.367(3) | 2.39(2), 2.45(3) | 2.384(10) | - | 36.0(8) | Distorted 5-Coordinate | [3] |

Dpe = 1,2-bis(4-pyridyl)ethane

Spectroscopic and Analytical Characterization

A suite of analytical techniques is used to characterize this compound complexes in both solid and solution states.

-

Nuclear Magnetic Resonance (NMR): ³¹P NMR is particularly useful for complexes with phosphine (B1218219) ligands, providing information about the coordination environment of the phosphorus atoms.[5] The observation of coupling constants (e.g., ³¹P-¹⁰⁷/¹⁰⁹Ag) can confirm the formation of Ag-P bonds, although fast ligand exchange in solution can sometimes preclude their observation.[4][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the methanesulfonate anion. A shift in the S=O stretching frequencies compared to the free anion is indicative of its interaction with the silver center.[8][12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to identify the mass of the complex ions in solution, helping to confirm the composition and stoichiometry of the synthesized compounds.[4][12]

-

Thermal Analysis (TGA/DTA): Thermogravimetric analysis provides information on the thermal stability of the complexes and their decomposition pathways.[13][14] For instance, the decomposition of hexaamminecobalt(III) methanesulfonate begins with a three-step process between 50 and 440 °C, leaving a final residue of the metal.[5]

Applications in Drug Development and Catalysis

Silver complexes are widely investigated for their therapeutic potential, acting as antimicrobial and anticancer agents.[7][15][16] Furthermore, silver catalysts are effective in a range of organic transformations.[17][18]

Antimicrobial and Anticancer Activity

The biological activity of silver complexes is often attributed to the slow release of Ag⁺ ions, which can interact with multiple cellular targets.[19] Coordination polymers and complexes with ligands like N-heterocyclic carbenes (NHCs) or scorpionates have shown potent activity against pathogenic bacteria, fungi, and cancer cell lines.[7][15][20]

| Complex / Agent | Organism / Cell Line | MIC (µg/mL) | Ref |

| [Ag(μ-TPMS)]n | E. coli | 15 - 19.6 | [7] |

| [Ag(μ-TPMS)]n | S. aureus | 51 | [7] |

| [Ag(μ-TPMS)]n | C. albicans | ~6 | [7] |

| Ag-MOF-6 | Gram-negative bacteria | 4 - 5 | [19] |

| Ag-MOF-7 | Gram-negative bacteria | 20 | [19] |

TPMS = tris(1H-pyrazol-1-yl)methane sulfonate; MOF = Metal-Organic Framework

The proposed mechanism for antimicrobial action involves the release of silver ions which can disrupt the bacterial cell membrane, inhibit essential enzymes, and interfere with DNA replication.[21]

Caption: Proposed mechanism of antimicrobial action for silver complexes.

Catalysis

This compound and its derivatives are used as catalysts in various organic reactions, including heterocyclizations and rearrangements of propargyl alcohols.[22] The Lewis acidic nature of the Ag(I) center allows it to activate π-systems like alkynes and alkenes, facilitating nucleophilic attack and subsequent transformations.[18] Silver catalysts are valued for their unique reactivity and high functional group tolerance.[17]

Conclusion

The coordination chemistry of this compound is a rich and expanding field. The ability of the silver(I) ion to coordinate with a diverse array of ligands, combined with the versatile coordinating nature of the methanesulfonate anion, allows for the rational design of complexes with tailored structures and functions. For researchers in drug development, the potent antimicrobial and anticancer activities of these compounds present significant opportunities for designing new therapeutic agents. Continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the development of novel materials and medicines.

References

- 1. scbt.com [scbt.com]

- 2. Methanesulfonic acid, silver(1+) salt (1:1) | CH3AgO3S | CID 159658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Homoleptic and Heteroleptic Phosphino Silver(I) Complexes: Effect of Ligand Combination on Their Biological Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coordination Compounds of this compound with Triphenylphosphine and 1,2-Bis(4-Pyridyl)ethane - Kokunov - Russian Journal of Coordination Chemistry [bakhtiniada.ru]

- 7. Antimicrobial Activity of Water-Soluble Silver Complexes Bearing C-Scorpionate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silver(I) Complexes Based on Oxadiazole-Functionalized α-Aminophosphonate: Synthesis, Structural Study, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray crystal structure of a silver complex of antibiotic X-537A; a structure enclosing two metal ions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Heterocyclic Carbene (NHC) Silver Complexes as Versatile Chemotherapeutic Agents Targeting Human Topoisomerases and Actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alfachemic.com [alfachemic.com]

- 18. Catalysis with Silver: From Complexes and Nanoparticles to MORALs and Single-Atom Catalysts [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Silver (I) N-Heterocyclic Carbene Complexes: A Winning and Broad Spectrum of Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: Toxicological Profile of Silver Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for silver methanesulfonate (B1217627) (CAS No. 2386-52-9). The information is compiled from Safety Data Sheets (SDS), chemical databases, and scientific literature on silver toxicity. This document is intended to serve as a resource for professionals in research and drug development who may be handling or investigating this compound.

Executive Summary

Silver methanesulfonate (AgCH₃SO₃) is a silver salt of methanesulfonic acid. Toxicological data for this specific compound is limited in the public domain. However, based on available information, it is classified as harmful if swallowed and is a skin and eye irritant.[1][2] The primary mechanism of toxicity is expected to be driven by the bioavailability of silver ions (Ag⁺), which can induce oxidative stress, interact with cellular macromolecules, and disrupt cellular signaling pathways. This guide summarizes the known quantitative toxicological data, outlines probable experimental methodologies based on standardized guidelines, and describes the general mechanisms of silver ion toxicity.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is sparse. The majority of the information is qualitative, derived from hazard classifications.

| Endpoint | Species | Route of Administration | Value | Classification | Reference |

| Acute Toxicity | |||||

| LD50 | Mouse | Intravenous | 18 mg/kg | Not classified | [3] |

| Acute Oral Toxicity | - | Oral | No data available | Category 4 (Harmful if swallowed)[1][2] | [1][2] |

| Acute Dermal Toxicity | - | Dermal | No data available | Harmful in contact with skin[4] | [4] |

| Acute Inhalation Toxicity | - | Inhalation | No data available | Harmful if inhaled[4] | [4] |

| Skin Corrosion/Irritation | - | Dermal | No data available | Category 2 (Causes skin irritation) or Category 1B/1C (Causes severe skin burns and eye damage)[1][2][3][5] | [1][2][3] |

| Eye Damage/Irritation | - | Ocular | No data available | Category 2 (Causes serious eye irritation) or Category 1 (Causes serious eye damage)[1][2][3] | [1][2][3] |

| Sensitization | - | Dermal | No data available | May cause an allergic skin reaction[5] | [5] |

| STOT - Single Exposure | - | - | No data available | Category 3 (May cause respiratory irritation)[1][6] | [1][6] |

| Other Endpoints | |||||

| Mutagenicity | - | - | No information available | Not classified | [1] |

| Carcinogenicity | - | - | No information available | Not classified | [1] |

| Reproductive Toxicity | - | - | No information available | Not classified | [1] |

STOT: Specific Target Organ Toxicity

Experimental Protocols

While specific experimental protocols for the toxicological evaluation of this compound are not detailed in the available literature, the following descriptions are based on standard OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the generally accepted methodologies for such studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure is used with a limited number of animals. The method involves the administration of the test substance in a single oral dose to a group of fasted animals.

-

Procedure:

-

Animals: Typically, young adult female rats are used.

-

Dosage: A starting dose is selected based on available information. The substance is administered by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the first day and at least daily thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The test substance is applied to the skin of an animal in a single dose. The potential for skin irritation or corrosion is assessed by observing the skin's reaction.

-

Procedure:

-

Animals: Albino rabbits are the preferred species.

-

Application: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The severity of the reactions is scored.

-

The workflow for a typical in-vivo skin irritation study is depicted below.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.

-

Procedure:

-

Animals: Albino rabbits are typically used.

-

Application: A single dose of the substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Mechanism of Toxicity and Signaling Pathways

Specific studies on the toxicological mechanisms of this compound are not available. However, the toxicity is expected to be mediated by the silver ion (Ag⁺), which is released upon dissolution. The established mechanisms of silver ion toxicity are applicable and are summarized below.

Generation of Reactive Oxygen Species (ROS)

Silver ions can catalyze the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This leads to a state of oxidative stress within the cell. ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death.

Interaction with Sulfhydryl Groups

Silver ions have a high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine. This interaction can lead to the inactivation of essential enzymes and structural proteins, disrupting cellular processes. Glutathione, a key intracellular antioxidant, is also depleted through binding with silver ions, further exacerbating oxidative stress.

Mitochondrial Dysfunction

Mitochondria are a primary target of silver ion toxicity. Silver ions can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and an increase in ROS production. This impairment of mitochondrial function can trigger apoptosis (programmed cell death).

DNA Damage

The oxidative stress induced by silver ions can cause damage to DNA, including single- and double-strand breaks. This genotoxic effect can lead to mutations and cellular instability.

Signaling Pathways

The cellular response to silver ion-induced toxicity involves the activation of several signaling pathways. One key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Oxidative stress can activate IKK (IκB kinase), which then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-apoptotic genes.

The diagram below illustrates the generalized signaling pathway for silver ion-induced toxicity.

Conclusion

The available toxicological data for this compound is limited, primarily consisting of hazard classifications rather than detailed study results. It is classified as harmful if swallowed and is an irritant to the skin and eyes. The single available quantitative value is an intravenous LD50 in mice of 18 mg/kg. The primary mechanism of toxicity is likely driven by the silver ion, which is known to induce oxidative stress, disrupt protein function, impair mitochondrial activity, and cause DNA damage, leading to cellular apoptosis. Professionals handling this compound should exercise caution and adhere to the safety precautions outlined in the Safety Data Sheet, including the use of appropriate personal protective equipment to prevent ingestion, and skin, and eye contact. Further research is required to fully characterize the toxicological profile of this compound.

References

- 1. Toxicity and Molecular Mechanisms of Actions of Silver Nanoparticles [scirp.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Silver Nanoparticle’s Toxicological Effects and Phytoremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Methodological & Application

Silver Methanesulfonate: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of silver methanesulfonate (B1217627) (AgOMs) as a catalyst in organic synthesis. The focus is on a significant application: the CO2-mediated rearrangement of propargylic alcohols to synthesize α,β-unsaturated carbonyl compounds.

Introduction

Silver methanesulfonate has emerged as a potent and versatile catalyst in a variety of organic transformations. Its utility stems from the strong Lewis acidity of the silver(I) ion, which allows it to activate alkynes and other unsaturated systems towards nucleophilic attack. This catalytic activity has been harnessed in numerous synthetic methodologies, including heterocyclization reactions and rearrangements. This document specifically details its application in the Meyer-Schuster type rearrangement of propargylic alcohols, a transformation of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.

Application: CO2-Mediated Rearrangement of Propargylic Alcohols

A notable application of this compound is in the CO2-mediated rearrangement of propargylic alcohols to yield α,β-unsaturated ketones and esters. This reaction proceeds under mild conditions and demonstrates the role of CO2 as a temporary activating group. A study by Kikuchi et al. found that a catalytic system of a silver salt and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in dimethylformamide (DMF) effectively promotes this transformation. This compound was identified as one of the most efficient silver salts for this purpose[1].

Experimental Workflow

The general workflow for this catalytic reaction is straightforward and can be adapted for various substrates.

Caption: General experimental workflow for the this compound-catalyzed rearrangement of propargylic alcohols.

Proposed Catalytic Cycle

The reaction is thought to proceed through a[2][2]-sigmatropic rearrangement of a silver carbonate intermediate, facilitated by the silver catalyst and a base[1].

Caption: Proposed catalytic cycle for the CO2-mediated Meyer-Schuster type rearrangement.

Quantitative Data Summary

The following table summarizes the results obtained for the silver-catalyzed rearrangement of various propargylic alcohols to their corresponding α,β-unsaturated carbonyl compounds, as reported by Kikuchi et al.[1]. While the original study screened various silver salts, the data presented here is representative of the high efficiency observed with catalysts like this compound.

| Entry | Propargylic Alcohol Substrate | Product | Time (h) | Yield (%) |

| 1 | 1,1-diphenyl-2-propyn-1-ol (B1359810) | 1,1-diphenyl-2-propen-1-one | 24 | 95 |

| 2 | 1-ethynyl-1-cyclohexanol (B41583) | 1-acetyl-1-cyclohexene | 24 | 88 |

| 3 | 3-methyl-1-pentyn-3-ol | 3-methyl-1-penten-3-one | 24 | 91 |

| 4 | 2-methyl-3-butyn-2-ol | 3-methyl-3-buten-2-one | 24 | 99 |

Detailed Experimental Protocols

The following are representative experimental protocols based on the procedures described by Kikuchi et al. for the silver-catalyzed rearrangement of propargylic alcohols[1].

Protocol 1: Synthesis of 1,1-diphenyl-2-propen-1-one

Materials:

-

1,1-diphenyl-2-propyn-1-ol

-

This compound (AgOMs)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon Dioxide (CO2) balloon

-

Standard glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-diphenyl-2-propyn-1-ol (1.0 mmol).

-

Add this compound (0.05 mmol, 5 mol%).

-

The flask is evacuated and backfilled with carbon dioxide from a balloon three times.

-

Anhydrous DMF (5 mL) is added to the flask via syringe.

-

DBU (1.2 mmol) is added dropwise to the stirring solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours under a CO2 atmosphere.

-

Upon completion (monitored by TLC), the reaction is quenched by the addition of 1 M aqueous HCl (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1,1-diphenyl-2-propen-1-one.

Protocol 2: Synthesis of 1-acetyl-1-cyclohexene

Materials:

-

1-ethynyl-1-cyclohexanol

-

This compound (AgOMs)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon Dioxide (CO2) balloon

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, place 1-ethynyl-1-cyclohexanol (1.0 mmol) and this compound (0.05 mmol, 5 mol%).

-

The flask is evacuated and backfilled with carbon dioxide three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

DBU (1.2 mmol) is added dropwise to the solution while stirring at room temperature.

-

The reaction is stirred for 24 hours at room temperature under a CO2 atmosphere.

-

After the reaction is complete, add 1 M aqueous HCl (10 mL) to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 1-acetyl-1-cyclohexene.

Conclusion

This compound is a highly effective catalyst for the CO2-mediated rearrangement of propargylic alcohols to α,β-unsaturated carbonyl compounds. The reaction proceeds under mild conditions with high yields, offering a valuable synthetic tool for accessing these important structural motifs. The provided protocols and data serve as a practical guide for researchers in academic and industrial settings to utilize this methodology in their synthetic endeavors.

References

Silver Methanesulfonate: A Versatile Catalyst for Heterocyclization Reactions in Organic Synthesis

For Immediate Release

Shanghai, China – December 22, 2025 – Silver methanesulfonate (B1217627) (AgOMs), a commercially available and stable silver salt, is gaining significant traction as a powerful and versatile catalyst in a variety of heterocyclization reactions. Its application is proving instrumental in the efficient synthesis of a diverse range of nitrogen and oxygen-containing heterocyclic compounds, which are key structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of silver methanesulfonate in key heterocyclization reactions.

Introduction to this compound in Catalysis

This compound, also known as silver mesylate, is valued in organic synthesis for its ability to act as a potent Lewis acid, activating unsaturated carbon-carbon bonds, particularly in alkynes, towards nucleophilic attack. This activation facilitates a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of complex heterocyclic structures under mild reaction conditions. Its solubility in common organic solvents and relative stability make it a practical and effective catalyst for a range of synthetic transformations.

Application 1: Synthesis of Substituted Dihydrofurans

This compound has been effectively employed in the synthesis of substituted dihydrofurans through the intramolecular cyclization of α-hydroxy allenic sulfones. This reaction proceeds via a 5-endo-trig cyclization pathway, providing a direct route to these valuable oxygen-containing heterocycles.

Quantitative Data Summary

| Entry | Substrate (α-hydroxy allenic sulfone) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 1-(p-Tolylsulfonyl)-3-phenylpropa-1,2-dien-1-ol | 10 | Acetonitrile (B52724) | 1 | 95 |

| 2 | 1-(p-Tolylsulfonyl)-3-(4-chlorophenyl)propa-1,2-dien-1-ol | 10 | Acetonitrile | 1 | 92 |

| 3 | 1-(p-Tolylsulfonyl)-3-(4-methoxyphenyl)propa-1,2-dien-1-ol | 10 | Acetonitrile | 1.5 | 96 |

| 4 | 1-(p-Tolylsulfonyl)-3-cyclohexylpropa-1,2-dien-1-ol | 10 | Acetonitrile | 2 | 88 |

Experimental Protocol: General Procedure for the Synthesis of 3-Tosyl-2,5-dihydrofurans